

The Beckmann Rearrangement: A Technical Guide to the Transformation of Benzophenone Oxime

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Compound of Interest

Compound Name: *Benzophenone oxime*

Cat. No.: *B171034*

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This technical guide provides an in-depth exploration of the Beckmann rearrangement, a pivotal reaction in organic chemistry, through the lens of its historical discovery using **benzophenone oxime**. This document details the experimental protocols for the synthesis of **benzophenone oxime** and its subsequent acid-catalyzed rearrangement to benzanilide, presents quantitative data in a structured format, and illustrates the underlying mechanisms and workflows through detailed diagrams.

Historical Context: The Discovery by Ernst Beckmann

In 1886, the German chemist Ernst Otto Beckmann reported a peculiar reaction of oximes in the presence of acidic reagents.^[1] While investigating the properties of **benzophenone oxime**, he observed its transformation into benzanilide, an amide. This unexpected rearrangement, now known as the Beckmann rearrangement, involves the migration of a group from a carbon atom to an electron-deficient nitrogen atom. Beckmann's initial experiments were conducted using phosphorus pentachloride as the acidic catalyst.^[2] This discovery has since become a cornerstone of organic synthesis, with wide-ranging applications in the production of polymers, pharmaceuticals, and other fine chemicals.

Quantitative Data Summary

The following table summarizes the quantitative data for the two key experimental stages: the synthesis of **benzophenone oxime** and its rearrangement to benzanilide. The data has been compiled from various established laboratory procedures.

Parameter	Synthesis of Benzophenone Oxime	Beckmann Rearrangement of Benzophenone Oxime
Reactants	Benzophenone, Hydroxylamine Hydrochloride, Sodium Hydroxide	Benzophenone Oxime, Thionyl Chloride or Acetic Anhydride
Solvent	95% Ethanol, Water	Anhydrous Ether or Glacial Acetic Acid
Reaction Time	5 minutes (reflux)	1-2 hours (reflux)
Temperature	Boiling point of ethanol	~140°C (reflux with Acetic Anhydride)
Product	Benzophenone Oxime	Benzanilide
Yield	89.58% - 99%	64.53%
Melting Point (°C)	141-142	163

Experimental Protocols

The following are detailed methodologies for the preparation of **benzophenone oxime** and its subsequent Beckmann rearrangement.

Part 1: Preparation of Benzophenone Oxime

This protocol describes the synthesis of **benzophenone oxime** from benzophenone and hydroxylamine hydrochloride.

Materials:

- Benzophenone (5.0 g)

- Hydroxylamine hydrochloride (3.0 g)
- 95% Ethanol (10 mL)
- Water (2 mL)
- Sodium hydroxide pellets (6.5 g)
- Concentrated Hydrochloric Acid (14 mL)
- Methanol (for recrystallization)

Procedure:

- In a 250 mL round-bottom flask, combine 5.0 g of benzophenone, 3.0 g of hydroxylamine hydrochloride, 10 mL of 95% ethanol, and 2 mL of water.
- With continuous shaking, add approximately 6.5 g of sodium hydroxide pellets in portions.
- Attach a reflux condenser to the flask and heat the mixture to boiling. Maintain a gentle reflux for 5 minutes.
- After the reflux, cool the flask to room temperature.
- In a 500 mL beaker, prepare a solution of 14 mL of concentrated hydrochloric acid in 100 mL of water. Pour the cooled reaction mixture into this acidic solution.
- A precipitate of **benzophenone oxime** will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
- Dry the crude product.
- Recrystallize the crude **benzophenone oxime** from approximately 10 mL of methanol to obtain the pure product. Record the weight and melting point of the purified product.

Part 2: Beckmann Rearrangement of Benzophenone Oxime to Benzanilide

This protocol details the rearrangement of the synthesized **benzophenone oxime** to benzanilide using thionyl chloride.

Materials:

- **Benzophenone oxime** (2.0 g, from Part 1)
- Anhydrous ether (20 mL)
- Thionyl chloride (3 mL)
- Water (25 mL)
- Methanol (for recrystallization)

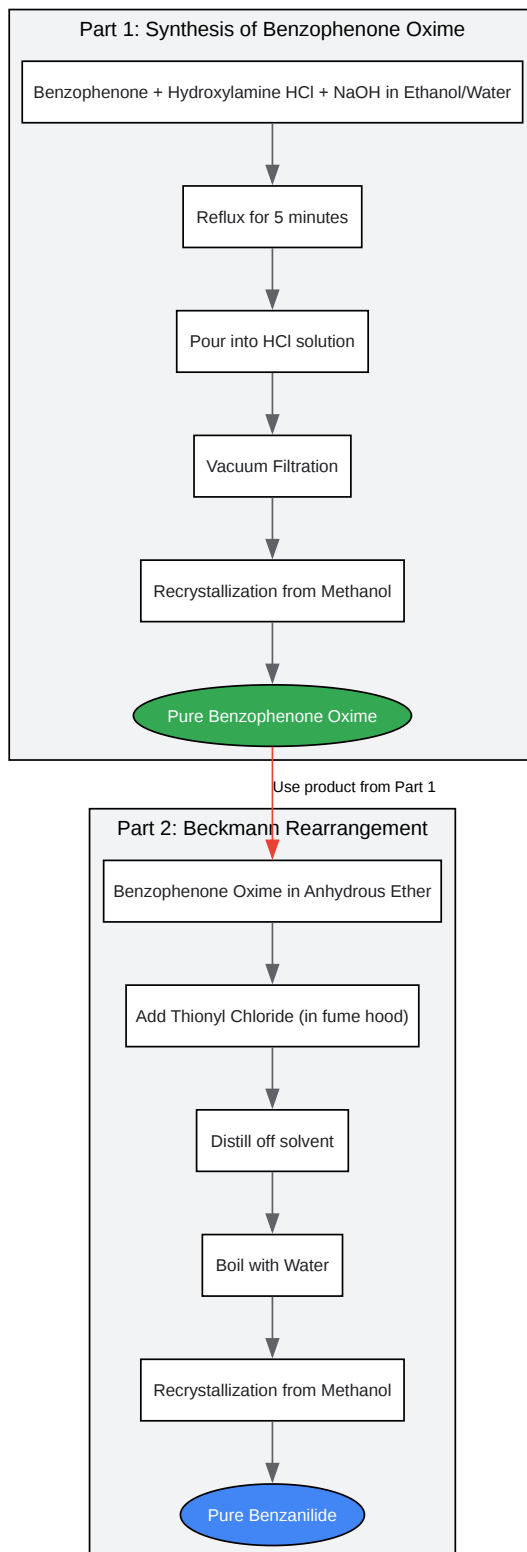
Procedure:

- In a 150 mL Erlenmeyer flask, dissolve 2.0 g of the **benzophenone oxime** prepared in Part 1 in 20 mL of anhydrous ether.
- This step must be performed in a fume hood. Carefully add approximately 3 mL of pure thionyl chloride to the flask.
- On a water bath, distill off the solvent and any other volatile components.
- To the residue, add 25 mL of water and boil for several minutes. Use a glass rod to break up any lumps that may have formed.
- Decant the supernatant liquid.
- Recrystallize the crude product from methanol.
- Collect the purified benzanilide by filtration, dry it, and record its weight and melting point.

Visualizations

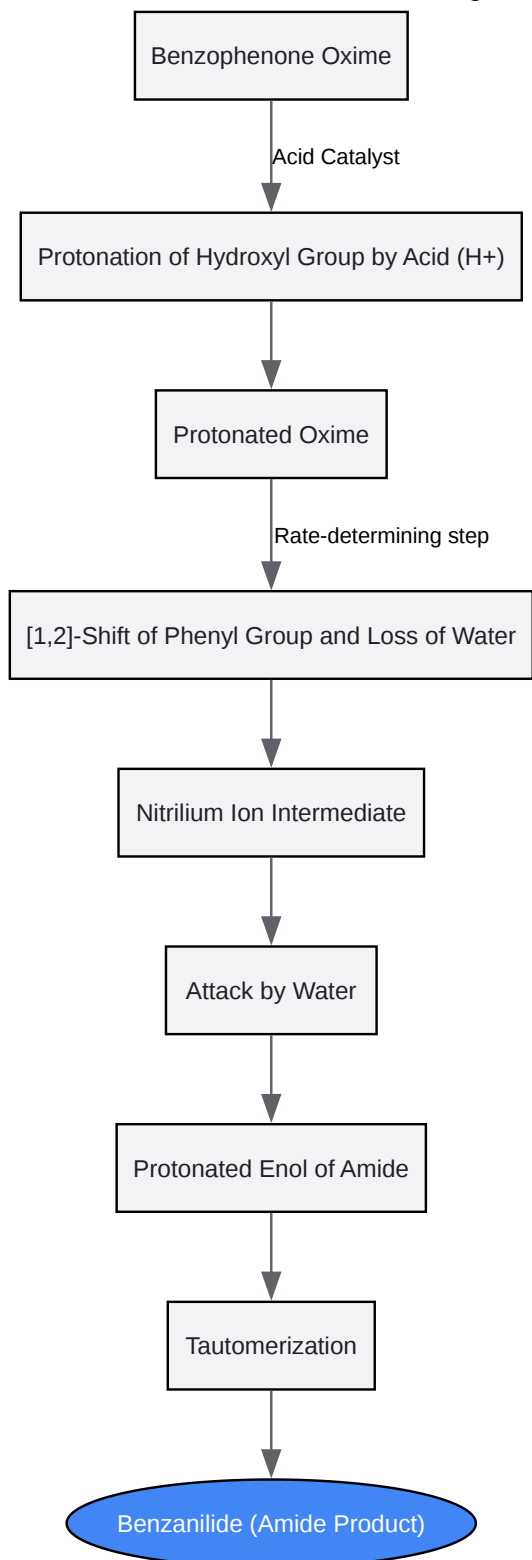
The following diagrams illustrate the key processes involved in the discovery and execution of the Beckmann rearrangement of **benzophenone oxime**.

Experimental Workflow: From Benzophenone to Benzanilide

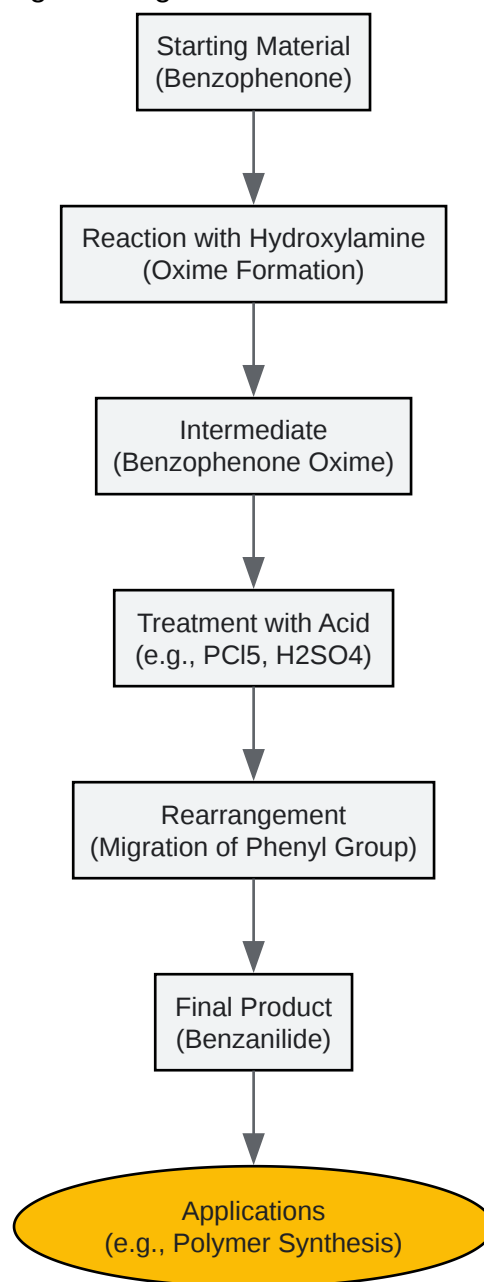
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Caption: Experimental workflow for the synthesis of benzanilide.

Mechanism of the Beckmann Rearrangement



Logical Progression of the Discovery

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References

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